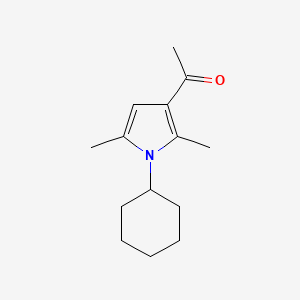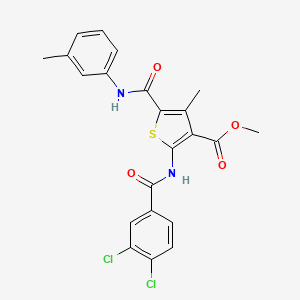
4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a cyclopropyl group, a perfluoroethyl group, and a carboxylic acid functional group attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced through a nucleophilic substitution reaction using perfluoroethyl iodide or similar reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of an intermediate compound using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with new functional groups.
Esterification: Ester derivatives of the original carboxylic acid.
Applications De Recherche Scientifique
4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The perfluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, while the cyclopropyl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a perfluoroethyl group.
2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid: Contains two trifluoromethyl groups on the pyrimidine ring.
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: A pyrrolo[2,3-b]pyridine derivative with a trifluoromethyl group.
Uniqueness
4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. The perfluoroethyl group can enhance the compound’s stability, lipophilicity, and potential biological activity.
Propriétés
Numéro CAS |
914201-14-2 |
|---|---|
Formule moléculaire |
C10H7F5N2O2 |
Poids moléculaire |
282.17 g/mol |
Nom IUPAC |
4-cyclopropyl-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7F5N2O2/c11-9(12,10(13,14)15)8-16-3-5(7(18)19)6(17-8)4-1-2-4/h3-4H,1-2H2,(H,18,19) |
Clé InChI |
DKBMJRFEEPANGE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=NC=C2C(=O)O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)





![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)


![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)

![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)


